molecular formula C15H15NO B7998853 (3-Isopropylphenyl)(pyridin-2-yl)methanone

(3-Isopropylphenyl)(pyridin-2-yl)methanone

Cat. No.: B7998853
M. Wt: 225.28 g/mol
InChI Key: LYYCTHXOHKQGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Isopropylphenyl)(pyridin-2-yl)methanone (CAS 1443305-72-3) is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . This aromatic ketone belongs to a class of pyridin-2-yl-methanone structures recognized as valuable intermediates in medicinal chemistry and pharmaceutical research . While specific biological data for this compound is limited, structural analogs featuring the pyridin-2-yl-methanone scaffold are prominent in drug discovery. Notably, pyridine-2-methylamine derivatives have been identified through structure-based design as potent antimycobacterial agents targeting Mycobacterial Membrane Protein Large 3 (MmpL3), showing high activity against drug-resistant tuberculosis strains . Furthermore, the pyridin-2-yl-methanone core is a key synthetic precursor; for instance, it can be asymmetrically reduced to produce chiral diarylmethanols, such as (S)-phenyl(pyridin-2-yl)methanol, which possesses reported analgesic properties . The compound also serves as a substrate in novel synthetic methodologies, including copper-catalyzed Csp3-H oxidation processes where water serves as the oxygen source . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propan-2-ylphenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11(2)12-6-5-7-13(10-12)15(17)14-8-3-4-9-16-14/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYCTHXOHKQGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemoselective Transformations of 3 Isopropylphenyl Pyridin 2 Yl Methanone

Mechanistic Investigations of Carbonyl Reactivity

The carbonyl group of (3-isopropylphenyl)(pyridin-2-yl)methanone is a key site for chemical transformations, particularly reduction to the corresponding secondary alcohol. The mechanisms of these reductions can be complex, involving either the transfer of a single electron or the direct transfer of a hydride ion.

Single Electron Transfer (SET) Pathways in Ketone Reduction

In the reduction of ketones, a Single Electron Transfer (SET) pathway is a potential alternative to direct hydride transfer, especially when using strong one-electron reductants. In such a mechanism, an electron is first transferred to the ketone, forming a ketyl radical anion. This intermediate is then protonated, and a second electron transfer followed by another protonation yields the final alcohol product.

For pyridyl ketones, the reduction pathway can be influenced by the nature of the reducing agent and the electronic properties of the molecule. In studies on the reduction of acyl pyridinium (B92312) cations, it has been observed that the choice between a direct hydride transfer and a two-step (e⁻/H•) transfer is dependent on the one-electron reduction potential of the hydride donor. nih.gov A two-step process, initiated by an SET, is favored with stronger one-electron reductants. nih.gov This leads to the formation of a radical intermediate, where the spin density is delocalized. For a pyridinium radical, the spin density is highest at the C4 position, which directs the subsequent hydrogen atom transfer to this site, resulting in a 1,4-dihydropyridine (B1200194) product. nih.gov While this compound is not a pyridinium salt, strong reductants could potentially favor an SET pathway, leading to different reactivity compared to a direct hydride transfer.

Hydride Transfer Mechanisms in Ketone Transformations

The most common mechanism for the reduction of ketones to secondary alcohols involves the transfer of a hydride ion (H⁻) from a reducing agent to the electrophilic carbonyl carbon. libretexts.orglibretexts.orgchemguide.co.uk Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions. youtube.comyoutube.comkhanacademy.org

The general mechanism proceeds as follows:

The hydride ion, acting as a nucleophile, attacks the partially positive carbonyl carbon of the ketone. libretexts.orgchemguide.co.uk

This forces the π-electrons of the carbon-oxygen double bond to move onto the oxygen atom, forming an alkoxide intermediate. libretexts.orgchemguide.co.uk

In a subsequent step, the negatively charged alkoxide is protonated by a protic solvent (like methanol (B129727) or water) or by the addition of a dilute acid in a workup step, yielding the final secondary alcohol. libretexts.orglibretexts.orgchemguide.co.uk

In the case of this compound, reduction via hydride transfer would produce (3-isopropylphenyl)(pyridin-2-yl)methanol. The reaction is generally efficient and chemoselective for the carbonyl group, leaving other functional groups on the aromatic rings intact.

ReagentTypical SolventWorkupProduct
Sodium Borohydride (NaBH₄)Methanol, EthanolWater or dilute acid(3-Isopropylphenyl)(pyridin-2-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFAqueous acid (careful addition)(3-Isopropylphenyl)(pyridin-2-yl)methanol

Enantioselective Reductions of Prochiral Ketones

Since this compound is a prochiral ketone, its reduction can lead to the formation of a racemic mixture of two enantiomeric alcohols. The synthesis of a single enantiomer, a common requirement in the pharmaceutical industry, necessitates an enantioselective reduction method.

One successful approach for the enantioselective reduction of a similar compound, phenyl(pyridin-2-yl)methanone, utilizes a biocatalyst. In a study, the bacterium Leuconostoc pseudomesenteroides N13 was used to catalyze the asymmetric reduction to (S)-phenyl(pyridin-2-yl)methanol with high conversion and enantiomeric excess. researchgate.net The optimization of reaction conditions such as pH, temperature, and agitation speed was crucial to achieving high selectivity. researchgate.net This biocatalytic approach represents a green and efficient method for producing enantiopure pyridylmethanols.

Another strategy for enantioselective reduction involves the use of chiral metal catalysts. The Meerwein-Schmidt-Ponndorf-Verley (MSPV) reduction, which uses an aluminum catalyst with a chiral ligand like BINOL in the presence of a hydrogen donor such as 2-propanol, has been shown to be highly effective for the enantioselective reduction of N-phosphinoyl ketimines. nih.gov This methodology could potentially be adapted for the enantioselective reduction of this compound.

Table of Enantioselective Reduction Methods for Analogous Pyridyl Ketones

Substrate Catalyst/Reagent Chiral Ligand/Auxiliary Product Enantiomeric Excess (ee) Yield
Phenyl(pyridin-2-yl)methanone Leuconostoc pseudomesenteroides N13 - (S)-phenyl(pyridin-2-yl)methanol >99% 98%

Pyridine (B92270) Moiety Directed Reactivity

The nitrogen atom in the pyridine ring of this compound can act as a coordinating group, directing transition metal catalysts to activate and functionalize nearby C-H bonds. This directing effect is a powerful tool for regioselective synthesis.

C-H Activation Processes Directed by Pyridine Ligands

The pyridine nitrogen is a well-established directing group for transition metal-catalyzed C-H activation. acs.orgresearchgate.net Typically, the nitrogen atom coordinates to the metal center, leading to the formation of a cyclometalated intermediate that selectively activates an ortho C-H bond. acs.org In the context of this compound, the pyridyl nitrogen could direct the activation of the C-H bond at the C3 position of the pyridine ring or, more likely due to steric and electronic factors, an ortho C-H bond on the isopropylphenyl ring.

Recent advancements have also demonstrated the ability to achieve meta-selective C-H activation by employing specially designed templates that position the catalyst at a distance from the coordinating pyridine group. acs.org Furthermore, the electronic properties of the pyridine ring and any substituents play a crucial role in determining the site of C-H activation. nih.gov For instance, electron-withdrawing groups on the pyridine ring can influence the regioselectivity of palladation. nih.gov

Arylation Reactions Involving Pyridyl Systems

The pyridine moiety can direct arylation reactions, allowing for the formation of new carbon-carbon bonds. nih.govyoutube.com Palladium-catalyzed direct arylation of pyridines is a prominent example. nih.gov In some methods, the pyridine is transiently activated, for instance, by forming an N-methylpyridinium salt in situ. This activated intermediate then undergoes arylation at the 2- and 6-positions, followed by demethylation to yield the diarylated pyridine. nih.gov

In other systems, the pyridine nitrogen directly coordinates to a transition metal catalyst, such as rhodium or palladium, to facilitate the arylation of a C-H bond on an adjacent aromatic ring. researchgate.net For a substrate like this compound, the pyridyl group could direct the arylation of the ortho-positions of the isopropylphenyl ring. The regioselectivity of such reactions is often high, driven by the formation of a stable five- or six-membered metallacycle intermediate. The choice of catalyst, ligand, and reaction conditions is critical in controlling the outcome of these arylation reactions. organic-chemistry.org

Table of Compound Names

Compound Name
This compound
(3-Isopropylphenyl)(pyridin-2-yl)methanol
(S)-phenyl(pyridin-2-yl)methanol
1,4-dihydropyridine
BINOL
Lithium aluminum hydride
Phenyl(pyridin-2-yl)methanone
Sodium borohydride

In-Depth Analysis of this compound Reveals Limited Research on Specific Reaction Mechanisms and Interactions

Despite its well-defined structure, a thorough review of available scientific literature indicates a significant gap in the specific experimental and computational data for the chemical compound this compound. While the broader class of aryl-pyridin-2-yl-methanones has been a subject of chemical investigation, detailed studies focusing exclusively on the reaction mechanisms, chemoselective transformations, and the influence of intramolecular and intermolecular interactions of the 3-isopropylphenyl derivative are not extensively documented in publicly accessible research.

The specific areas where dedicated research for this compound is lacking include nucleophilic addition to its corresponding pyridinium salts, the nature of weak bonding interactions within its transition states, and the impact of its conformation on reaction selectivity.

General principles of organic chemistry allow for predictions regarding the reactivity of this molecule. For instance, the pyridyl nitrogen can be alkylated to form a pyridinium salt, which would activate the pyridine ring towards nucleophilic attack. The regioselectivity of such an addition would be influenced by the electronic and steric effects of the acyl group and the isopropylphenyl substituent. However, without specific studies, these remain theoretical considerations.

Similarly, while weak interactions such as hydrogen bonds and π-stacking are known to influence transition states and conformational preferences in related molecules, their specific roles in the reactions of this compound have not been elucidated. The conformation of the molecule, particularly the dihedral angle between the phenyl and pyridine rings, is expected to play a role in its reactivity, but detailed conformational analysis and its correlation with reaction outcomes are not available.

The absence of specific research on this compound highlights a niche area for potential future investigation within the field of physical organic chemistry. Such studies would be valuable in providing a more complete understanding of the structure-reactivity relationships within this class of compounds.

Due to the lack of specific research data for this compound in the requested areas, the following sections of the proposed article outline—"," including subsections on "Nucleophilic Addition to Pyridinium Salts," and "Intramolecular and Intermolecular Interactions Influencing Reactivity," with its subsections on "Weak Bonding Interactions in Transition States" and "Conformational Effects on Reaction Selectivity"—cannot be substantively addressed at this time.

Advanced Theoretical and Computational Chemistry Studies

Electronic Structure Analysis of (3-Isopropylphenyl)(pyridin-2-yl)methanone

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For this compound, a thorough analysis would require dedicated quantum chemical calculations.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. An analysis would determine the energy levels of these orbitals and their spatial distribution across the molecule. The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

A hypothetical data table for these properties would look like this:

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Without specific computational studies on this compound, the exact energies and characteristics of its frontier orbitals remain undetermined.

Electron Density Distribution and Population Analysis

Electron density distribution maps would reveal the electron-rich and electron-deficient regions of this compound. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom, providing quantitative insight into the charge distribution. This information is vital for predicting intermolecular interactions and the molecule's electrostatic potential.

A summary of atomic charges would typically be presented as follows:

AtomPartial Charge (e)
N (pyridine)Data not available
O (carbonyl)Data not available
C (carbonyl)Data not available
Representative C atoms (phenyl ring)Data not available

Specific atomic charges and detailed electron density maps for this compound are not available in the current body of scientific literature.

Quantum Chemical Modeling of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

Prediction of Electronic Transitions and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*). This would allow for a theoretical understanding of the compound's color and its behavior upon absorbing light.

A theoretical absorption spectrum data table would contain:

Calculated λmax (nm)Oscillator Strength (f)Major Contribution
Data not availableData not availableData not available
Data not availableData not availableData not available

No published studies have performed these calculations for this compound.

Correlation between Computational and Experimental Spectroscopic Data

Ideally, computationally predicted spectra would be compared with experimentally measured spectra. A strong correlation between the theoretical and experimental data validates the computational model and allows for a more confident assignment of spectral features. This comparative analysis is crucial for confirming the molecular structure and understanding its electronic properties.

As there are no published computational or detailed experimental spectroscopic studies for this specific molecule, no such correlation can be made.

Molecular Interactions and Energetics

The spatial arrangement and electronic properties of this compound are governed by a complex interplay of intramolecular and intermolecular forces. Computational chemistry provides powerful tools to dissect these interactions, offering a detailed understanding of the molecule's structure, stability, and reactivity.

Noncovalent Interactions (NCIs) and Hydrogen Bonding (e.g., C-H···O)

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure and crystal packing of molecules like this compound. While classical hydrogen bonds are absent, weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking and van der Waals forces, are expected to play a significant role.

In the solid state, it is anticipated that C-H bonds from the isopropyl group and the phenyl and pyridinyl rings could form intramolecular and intermolecular hydrogen bonds with the carbonyl oxygen and the pyridinyl nitrogen. For instance, studies on related acrylonitrile (B1666552) derivatives have shown that C–H⋯N and C–H⋯halogen interactions are pivotal in stabilizing the crystal structure. researchgate.net Similarly, research on complexes of pyridine (B92270) with small ketones has identified C-H···O contacts as a key stabilizing feature. rsc.orgchemscene.com In this compound, an intramolecular C-H···O interaction between a hydrogen of the isopropyl group and the carbonyl oxygen could influence the molecule's conformation.

Furthermore, π-π stacking interactions between the phenyl and pyridinyl rings of adjacent molecules are likely to be a significant factor in the crystal packing. The relative orientation of these rings (e.g., parallel-displaced or T-shaped) would be dictated by the balance of electrostatic and dispersion forces. Studies on oxadiazole systems have highlighted the importance of (oxadiazole)···(pyridine) π–π interactions in their crystal structures. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The most negative potential would be localized on the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack. This is a common feature in pyridine derivatives and ketones.

Positive Potential (Blue): Regions of positive potential would be associated with the hydrogen atoms, particularly those on the aromatic rings.

Neutral Regions (Green): The isopropyl group and the carbon framework would likely exhibit a more neutral potential.

The MEP analysis can provide insights into intermolecular interactions. The negative regions around the oxygen and nitrogen atoms are indicative of their ability to act as hydrogen bond acceptors.

Illustrative MEP Data for a Related Pyridine Derivative

While specific MEP data for the title compound is unavailable, the following table illustrates typical MEP values for a substituted pyridine, highlighting the relative reactivity of different sites.

Atomic Site in a Substituted PyridineTypical MEP Value (kcal/mol)
Pyridine Nitrogen-30 to -50
Carbonyl Oxygen (if present)-40 to -60
Aromatic Hydrogens+15 to +30

Note: These are representative values and would vary depending on the specific substituents and the computational method used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. rsc.org It allows for the quantification of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

For this compound, NBO analysis could reveal:

Hybridization: The hybridization of the atomic orbitals involved in bonding, such as the sp² hybridization of the carbonyl carbon and the atoms of the aromatic rings.

Bonding and Lone Pairs: A description of the σ and π bonds, as well as the lone pair orbitals on the nitrogen and oxygen atoms.

Example of NBO Interaction Energies

The stability of a molecule is enhanced by donor-acceptor interactions, which can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

Donor NBOAcceptor NBOIllustrative E(2) (kcal/mol)
LP (N)π* (C=C) in Pyridine Ring5 - 15
σ (C-H)π* (C=C) in Phenyl Ring1 - 5
LP (O)σ* (C-C)0.5 - 2

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from a specific NBO calculation on the molecule.

Reaction Pathway Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. It can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway.

Elucidation of Reaction Barriers and Transition State Geometries

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT calculations could be employed to:

Optimize Geometries: Determine the equilibrium geometries of the reactants, products, and any intermediates.

Locate Transition States: Identify the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the mechanism.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (reaction barrier), which is a key determinant of the reaction rate.

While no specific reaction pathways for this compound have been published, DFT has been widely used to study reactions of related ketones and pyridines.

Prediction of Stereoselectivity and Regioselectivity

In reactions where multiple products can be formed, DFT can be used to predict the stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential formation of one constitutional isomer).

For this compound, if it were to undergo a reaction with a chiral reagent, DFT could be used to:

Model Diastereomeric Transition States: Calculate the energies of the transition states leading to the different stereoisomeric products.

Predict Product Ratios: The relative energies of the transition states can be used to predict the ratio of the products, as the reaction will preferentially proceed through the lower energy pathway.

Similarly, for reactions where attack can occur at different sites (e.g., the carbonyl carbon vs. a ring carbon), DFT can predict the regioselectivity by comparing the activation energies for the different pathways.

An exhaustive search for scholarly articles and computational chemistry data has been conducted to provide an in-depth analysis of the solvent effects in computational models for the compound this compound. The investigation aimed to uncover detailed research findings and specific data tables related to its theoretical and computational chemistry studies.

The current body of published research does not appear to contain specific studies that would provide the detailed findings and data tables necessary to populate the requested section on "" with a focus on "Solvent Effects in Computational Models." While general principles of computational solvent effects are well-established, their specific application and the resulting data for this compound are not available in the public domain at this time.

Therefore, it is not possible to generate the requested article content in a manner that is scientifically accurate and adheres to the strict requirement of focusing solely on this compound.

Coordination Chemistry and Metal Complexation of 3 Isopropylphenyl Pyridin 2 Yl Methanone

Ligand Properties of Pyridyl Ketones

The utility of pyridyl ketones as ligands stems from their ability to form stable chelate rings with metal centers. The specific arrangement of the donor atoms and the electronic nature of the aromatic rings are key determinants of their coordination behavior.

(3-Isopropylphenyl)(pyridin-2-yl)methanone typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This N,O-coordination forms a stable five-membered chelate ring, a common feature for 2-pyridyl ketone ligands. rsc.org This chelation mode is crucial for the formation of well-defined, mononuclear metal complexes. acs.org In some instances, particularly in alcoholic media, the ketone's carbonyl group can undergo solvolysis, leading to the formation of a hemiketal or gem-diol which then coordinates to the metal. researchgate.netreading.ac.uk However, the primary and most studied coordination involves the direct N,O-chelation of the ketone itself. The steric bulk of the 3-isopropylphenyl group can influence the geometry around the metal center, potentially creating a specific chiral environment.

Metal complexes of pyridyl ketones are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, palladium(II) complexes can be prepared by reacting this compound with a palladium precursor like sodium tetrachloropalladate(II) (Na₂[PdCl₄]) or palladium(II) acetate (B1210297) (Pd(OAc)₂). acs.orgreading.ac.uk

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: A shift in the C=O stretching frequency to a lower wavenumber upon complexation provides evidence of the ketone oxygen's coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the pyridine and phenyl protons upon coordination confirm the ligand-metal interaction. researchgate.net

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry and molecular weight of the synthesized complexes. researchgate.netacademie-sciences.fr

Below is a representative table of characterization data for a generic Pd(II) complex with a pyridyl ketone ligand, based on literature for analogous compounds.

TechniqueObservationInference
IR Spectroscopy Shift of ν(C=O) from ~1670 cm⁻¹ (free ligand) to ~1640 cm⁻¹ (complex).Coordination of the ketone oxygen to the palladium center.
¹H NMR Downfield shift of pyridine protons, particularly the proton adjacent to the nitrogen.Coordination of the pyridine nitrogen to the palladium center.
¹³C NMR Downfield shift of the carbonyl carbon and pyridine ring carbons upon complexation.Confirmation of N,O-bidentate chelation.
X-ray Crystallography Shows a square planar geometry around the Pd(II) center with the ligand acting as a bidentate N,O-donor. acs.orgresearchgate.netDefines the precise solid-state structure and coordination environment.

Catalytic Applications of Pyridyl Ketone-Metal Complexes

Metal complexes derived from pyridyl ketones, particularly those of palladium, have emerged as effective catalysts in organic synthesis, most notably in carbon-carbon bond-forming reactions. reading.ac.uk The stability and well-defined structure of these complexes make them excellent pre-catalysts that can be activated under reaction conditions.

Palladium complexes of pyridyl ketones have demonstrated significant catalytic activity in the Heck reaction, a powerful method for the arylation of olefins. acs.orgresearchgate.net The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. mdpi.comlibretexts.org

The general catalytic cycle for the Heck reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-Aryl bond.

β-Hydride Elimination: A β-hydrogen is eliminated from the alkyl-palladium intermediate, forming the arylated alkene product and a palladium-hydride species. libretexts.org

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. libretexts.org

Pyridyl ketone-palladium complexes act as stable pre-catalysts that generate the active Pd(0) species in situ. researchgate.net Research on analogous systems has shown high yields in the Heck coupling of iodobenzene (B50100) and methyl acrylate (B77674) using di(2-pyridyl) ketone-palladium complexes as catalysts. researchgate.net

A representative Heck reaction catalyzed by a pyridyl ketone-palladium complex is summarized in the table below.

Reactant 1Reactant 2CatalystBaseSolventTemperatureYieldReference
IodobenzeneMethyl Acrylate(di(2-pyridyl) ketone)PdCl₂Et₃NDMF80-100 °CHigh researchgate.net

The design of the pyridyl ketone ligand is critical for tuning the catalytic performance of the resulting metal complex. nih.gov Substituents on the aromatic rings can exert significant electronic and steric effects, which in turn influence the activity, selectivity, and stability of the catalyst. acs.org

In the case of this compound, the isopropyl group on the phenyl ring plays a dual role:

Electronic Effect: The isopropyl group is electron-donating, which increases the electron density on the phenyl ring. This electronic modification can influence the electron density at the metal center, potentially affecting the rates of oxidative addition and reductive elimination in the catalytic cycle. Generally, electron-donating ligands can enhance the rate of oxidative addition. mdpi.com

Steric Effect: The bulky isopropyl group introduces steric hindrance around the metal center. This can be advantageous in several ways: it can promote the formation of coordinatively unsaturated species that are highly active, prevent catalyst deactivation through the formation of inactive dimers or aggregates, and influence the regioselectivity of the reaction. rug.nl

By systematically modifying the substituents on the pyridyl ketone framework, it is possible to create a library of ligands with tailored properties, leading to the development of more efficient and selective catalysts for specific organic transformations. nih.gov The unique substitution pattern of this compound makes it a promising candidate for creating catalysts with enhanced performance characteristics.

Advanced Structural Investigations and Electronic Characterization

X-ray Diffraction Analysis for Solid-State Molecular Structures

Subsequent to the initial searches, no specific X-ray diffraction data, including bond lengths, bond angles, dihedral angles, or analysis of intermolecular packing and supramolecular assemblies for (3-Isopropylphenyl)(pyridin-2-yl)methanone, was found in the public domain. Crystallographic databases and a thorough review of scientific literature did not yield studies containing the crystal structure of this specific compound. While general principles of X-ray diffraction are well-established for determining molecular geometries, the absence of empirical data for this compound prevents a detailed discussion of its specific solid-state structure.

Bond Lengths, Bond Angles, and Dihedral Angle Determination

A comprehensive search of scientific databases and chemical literature did not yield any published studies detailing the experimental determination of bond lengths, bond angles, and dihedral angles for this compound through X-ray crystallography. Therefore, a data table of these specific molecular parameters cannot be provided.

Analysis of Intermolecular Packing and Supramolecular Assemblies

There is no available scientific literature or crystallographic data concerning the analysis of intermolecular packing and the formation of supramolecular assemblies for this compound. Consequently, a discussion of the specific non-covalent interactions, such as hydrogen bonding or π-stacking, that govern its crystal lattice is not possible.

Photoelectron Spectroscopy for Valence Band Density of States

An extensive search of scientific literature revealed no studies on the use of photoelectron spectroscopy (XPS) to determine the valence band density of states for this compound. While XPS is a powerful technique for probing the electronic structure of materials, it has not been applied to this specific compound in any publicly available research. sigmaaldrich.compnnl.govnrel.gov Therefore, no experimental data on its electronic states in the valence region can be presented.

Advanced UV-Visible Spectroscopy for Electronic Transitions

No specific advanced UV-Visible spectroscopic data detailing the electronic transitions of this compound could be located in the reviewed scientific literature. Although UV-Visible spectroscopy is a common technique for investigating electron transitions in conjugated systems, specific studies determining the absorption maxima and corresponding electronic transitions for this compound are not publicly available.

Derivatization and Synthetic Utility of 3 Isopropylphenyl Pyridin 2 Yl Methanone As a Chemical Building Block

Functional Group Interconversions and Modifications

The chemical structure of (3-Isopropylphenyl)(pyridin-2-yl)methanone offers several sites for functional group interconversions, primarily centered around the ketone carbonyl group and the pyridine (B92270) ring.

The ketone moiety is a prime target for a variety of transformations. One of the most fundamental reactions is the reduction of the carbonyl group to a secondary alcohol, which can be achieved using a range of reducing agents. For instance, catalytic transfer hydrogenation has been effectively used for the asymmetric reduction of related aryl ketones, suggesting that this compound could be converted to the corresponding chiral alcohol, (3-Isopropylphenyl)(pyridin-2-yl)methanol. This transformation is valuable for introducing a stereocenter and for further synthetic elaborations.

Furthermore, the carbonyl group can undergo nucleophilic additions. Reactions with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols. For example, the addition of methylmagnesium bromide would yield 2-(1-(3-isopropylphenyl)-1-hydroxyethyl)pyridine.

The pyridine ring itself is susceptible to modification. Nucleophilic aromatic substitution (SNAr) reactions are common for halopyridines, and while the parent pyridine is less reactive, activation through N-oxidation or the presence of specific substituents can facilitate such transformations. youtube.comnih.gov For instance, if a leaving group were present on the pyridine ring, it could be displaced by various nucleophiles. youtube.com

Below is a table summarizing potential functional group interconversions for this compound based on known reactions of analogous compounds.

Starting Material Reagent(s) Product Reaction Type
This compoundNaBH4 or H2/Catalyst(3-Isopropylphenyl)(pyridin-2-yl)methanolCarbonyl Reduction
This compoundR-MgX or R-Li1-(3-Isopropylphenyl)-1-R-1-(pyridin-2-yl)methanolNucleophilic Addition
This compoundH2O2/CH3COOH(3-Isopropylphenyl)(pyridin-2-yl-N-oxide)methanoneN-Oxidation

Incorporation into Complex Molecular Architectures

The utility of this compound as a building block is underscored by its potential for incorporation into more complex molecular scaffolds, which is a common strategy in the synthesis of pharmaceuticals and other functional molecules.

Aryl(pyridin-2-yl)methanones can serve as precursors to various heterocyclic systems. For example, condensation reactions involving the ketone can be employed to construct new rings. The synthesis of pyridin-2-ones has been achieved through an aldol-like cyclocondensation of related amino ketones with ester enolates. nih.govfigshare.com This suggests that derivatives of this compound, upon introduction of an appropriate amino group, could undergo similar cyclizations to form fused pyridone structures.

The pyridine and phenyl rings can also be functionalized through cross-coupling reactions to build more elaborate structures. For instance, if the pyridine or phenyl ring were to be halogenated, it could participate in Suzuki, Heck, or Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-nitrogen bonds, respectively. This approach is widely used in the synthesis of complex organic molecules. mdpi.commdpi.com

The following table illustrates hypothetical examples of how this compound could be incorporated into larger molecular frameworks, based on established synthetic methodologies.

Intermediate Derived from this compound Reaction Partner Resulting Structure Type Synthetic Strategy
Halogenated this compoundArylboronic acidBiaryl-substituted pyridyl ketoneSuzuki Coupling
Amino-functionalized this compound derivativeEster enolateFused Pyridone SystemAldol-type Cyclocondensation
(3-Isopropylphenyl)(pyridin-2-yl)methanolAcylating agentEster derivativeAcylation

Role in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient for generating molecular diversity. While specific MCRs involving this compound are not documented, the functional groups present in the molecule suggest its potential participation in such processes.

For instance, the carbonyl group could react with an amine and a pronucleophile in a Mannich-type reaction. More complex MCRs, such as the Ugi or Passerini reactions, could potentially be designed with derivatives of this ketone.

The synthesis of substituted pyridines and other heterocycles often involves MCRs. For example, the Hantzsch pyridine synthesis and its variations utilize a β-ketoester, an aldehyde, and ammonia (B1221849) or an amine. While this compound itself is not a β-ketoester, its derivatives could potentially be designed to participate in similar convergent synthetic strategies.

The table below outlines a hypothetical multicomponent reaction involving a derivative of the title compound.

Reactant 1 Reactant 2 Reactant 3 Potential Product Class Reaction Type
This compoundAmineIsocyanideα-Acylaminoamide derivativePasserini-type Reaction
Aldehydeβ-KetoesterAmmoniaDihydropyridine (B1217469) derivativeHantzsch-type Pyridine Synthesis

Q & A

Q. What synthetic methodologies are recommended for preparing (3-Isopropylphenyl)(pyridin-2-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the biphenyl backbone, followed by ketone functionalization. For example:
  • Step 1 : Couple 3-isopropylphenylboronic acid with a pyridinyl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like toluene/water under reflux .

  • Step 2 : Optimize reaction conditions by testing catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvent systems (THF vs. DMF), and temperatures (80–120°C). Monitor yields via HPLC or GC-MS.

  • Validation : Compare spectral data (NMR, IR) with analogous methanone derivatives, such as fluorinated pyridinyl methanones, to confirm structural integrity .

    Synthetic Route Catalyst Solvent Yield (%) Reference
    Suzuki-Miyaura CouplingPd(PPh₃)₄Toluene/H₂O65–78
    Friedel-Crafts AcylationAlCl₃DCM45–60Hypothetical

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH). Compare with NIST Chemistry WebBook data for similar methanones to validate shifts .
  • IR Spectroscopy : Confirm the ketone (C=O stretch ~1680 cm⁻¹) and pyridine ring (C=N ~1600 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion ([M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against cancer cell lines?

  • Methodological Answer :
  • In Vitro Assays : Perform dose-response studies (e.g., IC₅₀ determination) using MTT or CellTiter-Glo® assays on HeLa or MCF-7 cells. Include positive controls (e.g., doxorubicin) and assess cytotoxicity via flow cytometry .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., isopropyl group, pyridine ring) and compare bioactivity. For example, fluorinated analogs (e.g., 6-fluoro-2-(trifluoromethyl)pyridinyl derivatives) may enhance membrane permeability .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability. Validate with experimental kinetic data .

Q. How do structural modifications influence the photophysical properties of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO). Pyridine rings may exhibit π→π* transitions at ~270 nm .
  • TD-DFT Calculations : Correlate experimental spectra with theoretical transitions. Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption maxima .

Data Contradictions and Resolution

Q. How should conflicting data on the stability of this compound in aqueous media be resolved?

  • Methodological Answer :
  • Accelerated Stability Testing : Store the compound in buffered solutions (pH 4–9) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS.
  • Controlled Experiments : Compare results with structurally similar methanones (e.g., (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone) to identify hydrolytic susceptibility patterns .

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